
4-Chloro-2-iodobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-iodobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodobenzohydrazide typically involves the reaction of 4-chloro-2-iodobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The general reaction scheme is as follows:
4-Chloro-2-iodobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-iodobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst can be used for hydrazone formation.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
Substitution Reactions: Products with different halogen or functional group substitutions.
Condensation Reactions: Hydrazones with various substituents.
Oxidation Reactions: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Chloro-2-iodobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential antimicrobial and cytotoxic properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-iodobenzohydrazide is not fully understood. it is believed to interact with biological molecules through its hydrazide group, which can form covalent bonds with various functional groups in proteins and other biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzohydrazide: Lacks the chlorine atom but has similar chemical properties.
4-Chloro-2-methylaniline: Contains a chlorine atom and an amine group but lacks the iodine atom and hydrazide group.
4-Chloro-2-nitroaniline: Contains a chlorine atom and a nitro group but lacks the iodine atom and hydrazide group.
Uniqueness
4-Chloro-2-iodobenzohydrazide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the hydrazide functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H6ClIN2O |
|---|---|
Peso molecular |
296.49 g/mol |
Nombre IUPAC |
4-chloro-2-iodobenzohydrazide |
InChI |
InChI=1S/C7H6ClIN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
Clave InChI |
NRIDBCQKGBDDRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)I)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)
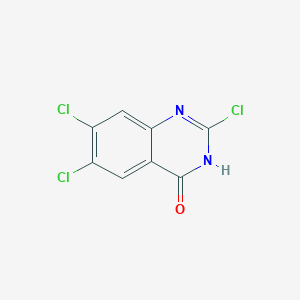
![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
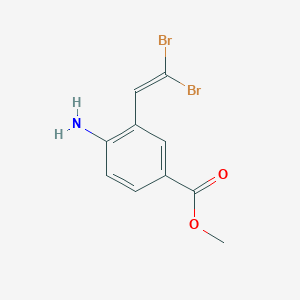
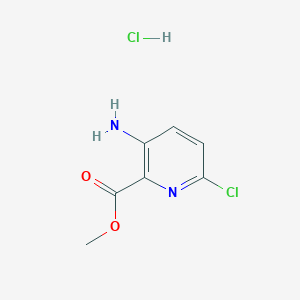
![tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13674192.png)
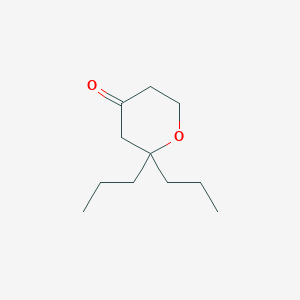
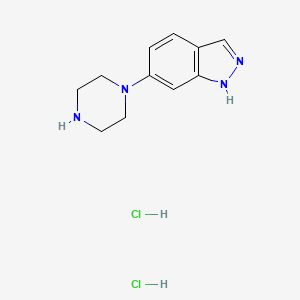
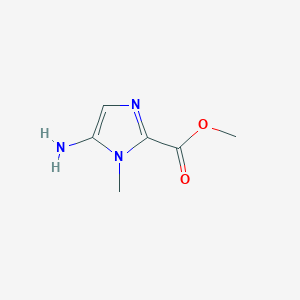
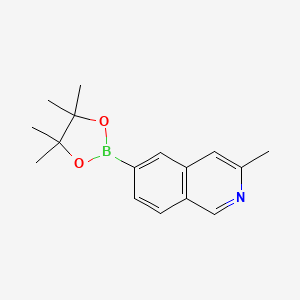
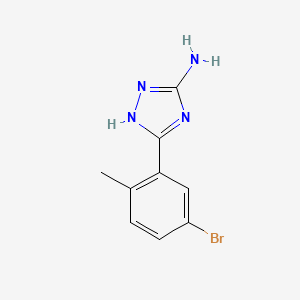
![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)
